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Compound of Interest

Compound Name: 3-Cyclopentyl-3-oxopropanenitrile

Cat. No.: B009449

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

Introduction

3-Cyclopentyl-3-oxopropanenitrile, also known as cyclopentanecarbonylacetonitrile, is a 3-
ketonitrile compound. This class of molecules is characterized by a nitrile group and a ketone
separated by a methylene group. The presence of these functional groups imparts unique
chemical reactivity, making them valuable intermediates in organic synthesis and potential
scaffolds in medicinal chemistry. The acidic a-hydrogen, positioned between the two electron-
withdrawing groups, is a key feature that dictates much of its chemical behavior, including its
role in carbanion chemistry and keto-enol tautomerism. This document provides a
comprehensive overview of the known physical characteristics, synthetic methodologies, and
chemical properties of 3-Cyclopentyl-3-oxopropanenitrile for researchers and professionals
in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3-Cyclopentyl-3-oxopropanenitrile are
summarized below. These properties are essential for its handling, storage, and application in
experimental settings.
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Property Value Source(s)
CAS Number 10473-02-6
Molecular Formula CsHsNO
Molecular Weight 135.16 g/mol
- _ 118-120 °C (at 10 mmHg)
Boiling Point
247.9+23.0 °C (at 760 mmHg)
Density 1.05+0.1 g/cm3
Melting Point 79.1°C
Data not available. As a polar
organic molecule, it is
expected to have good
Solubility solubility in polar organic

solvents like ethanol, DMSO,
and DMF. Its solubility in water

is expected to be limited.

Synthesis and Characterization
Representative Synthesis Protocol

A common method for synthesizing 3-ketonitriles is the condensation of an ester with

acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. The

following is a representative protocol for the synthesis of 3-Cyclopentyl-3-oxopropanenitrile,

adapted from procedures for analogous compounds.

Reaction: Claisen condensation of ethyl cyclopentanecarboxylate with acetonitrile.

Materials:
o Ethyl cyclopentanecarboxylate
» Acetonitrile

e Sodium ethoxide (NaOEt)
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Anhydrous ethanol

Diethyl ether

Hydrochloric acid (HCI), dilute

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g.,
nitrogen or argon).

Reagent Addition: Anhydrous ethanol and sodium ethoxide are added to the flask and stirred
to form a solution. A solution of ethyl cyclopentanecarboxylate and an excess of acetonitrile
is then added dropwise from the dropping funnel over 30 minutes.

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for
several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer
Chromatography (TLC).

Work-up: After cooling to room temperature, the mixture is poured into a beaker of ice-cold
dilute HCI to neutralize the excess base and protonate the enolate product.

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three
times with diethyl ether.

Washing: The combined organic layers are washed sequentially with water and then with
brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSOQa, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator to yield the crude
product.
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 Purification: The crude 3-Cyclopentyl-3-oxopropanenitrile can be further purified by
vacuum distillation or recrystallization.

General Synthesis Workflow for 3-Cyclopentyl-3-oxopropanenitrile
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Caption: General workflow for the synthesis of 3-Cyclopentyl-3-oxopropanenitrile.

Characterization Methods

Standard spectroscopic technigues would be employed to confirm the structure and purity of
the final product.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expected to show characteristic peaks for the cyclopentyl ring protons, as well as
a singlet for the acidic a-methylene protons (CHz). The chemical shift of the a-protons can
vary depending on the extent of enolization.

o 1C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the nitrile carbon
(=115 ppm), the a-carbon, and the carbons of the cyclopentyl group.

« Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main
functional groups: a strong absorption for the C=N (nitrile) stretch around 2250 cm~* and a
strong absorption for the C=0 (ketone) stretch around 1715 cm~1.

e Mass Spectrometry (MS): The molecular ion peak [M]* would be observed at an m/z
corresponding to the molecular weight (135.16).

Reactivity and Stability
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The reactivity of 3-Cyclopentyl-3-oxopropanenitrile is dominated by the [3-ketonitrile moiety.

o Keto-Enol Tautomerism: Like other B-dicarbonyl compounds, it exists as a mixture of keto
and enol tautomers in solution. The enol form is stabilized by conjugation of the C=C double
bond with both the carbonyl and nitrile groups.

 Acidity of a-Hydrogen: The methylene protons located between the ketone and nitrile groups
are significantly acidic (pKa typically in the range of 9-11 in water) due to the resonance
stabilization of the resulting carbanion (enolate). This allows the compound to be easily
deprotonated by bases to form a nucleophilic enolate, which is a key intermediate in many
alkylation and acylation reactions.

¢ Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by
nucleophiles. The nitrile group can also undergo hydrolysis to form a carboxylic acid or be
reduced to an amine under appropriate conditions.
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Reactivity of the a-Methylene Group

Keto-Enol Tautomerism Enolate Formation & Resonance
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 To cite this document: BenchChem. [Physical characteristics of 3-Cyclopentyl-3-
oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009449#physical-characteristics-of-3-cyclopentyl-3-
oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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